molecular formula C12H7N3 B1268423 2-Aminoazulene-1,3-dicarbonitrile CAS No. 3786-66-1

2-Aminoazulene-1,3-dicarbonitrile

Cat. No. B1268423
CAS RN: 3786-66-1
M. Wt: 193.2 g/mol
InChI Key: YNZJVRSNCQQZDY-UHFFFAOYSA-N
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Description

2-Aminoazulene-1,3-dicarbonitrile is a chemical compound with potential applications in various fields such as organic electronics and corrosion inhibition. The structure and synthesis of similar compounds have been explored to understand their chemical behaviors and properties (Dong et al., 2010).

Synthesis Analysis

The synthesis of compounds related to 2-aminoazulene-1,3-dicarbonitrile can be achieved through processes like Tandem Michael addition/imino-nitrile cyclization (Dong et al., 2010). Other methods include multicomponent reactions (Rong et al., 2012) and the use of metal-organic frameworks as catalysts (Thimmaiah et al., 2012).

Molecular Structure Analysis

The molecular structure of compounds similar to 2-aminoazulene-1,3-dicarbonitrile has been established using various spectroscopic techniques such as MS, IR, CHN, and 1H NMR data. For example, the crystal structure of related compounds has been determined by X-ray diffraction (Dong et al., 2010).

Chemical Reactions and Properties

These compounds can undergo various chemical reactions, including nucleophilic aromatic substitution, leading to different derivatives with unique properties. For example, the SNAr reaction has been used to synthesize 2-aminoazulenes (Shoji et al., 2017).

Physical Properties Analysis

The physical properties, such as solubility and melting point, can be inferred from the structure and synthesis processes. Typically, these compounds are crystalline solids that can be characterized by spectroscopic methods to understand their solubility and stability.

Chemical Properties Analysis

2-Aminoazulene-1,3-dicarbonitrile derivatives demonstrate varied chemical properties, including reactivity towards different reagents and conditions. They can act as corrosion inhibitors for mild steel in acidic environments, as indicated by their application in corrosion studies (Verma et al., 2015). Their reactivity can be modified through various functional groups, influencing their chemical stability and application potential.

Scientific Research Applications

Corrosion Inhibition

2-Aminoazulene-1,3-dicarbonitrile derivatives have been explored as corrosion inhibitors. For instance, they have been used as green corrosion inhibitors for mild steel in acidic environments, showing significant inhibition efficiency (Verma, Quraishi, & Singh, 2015). Similarly, their impact on aluminum corrosion in alkaline solutions has been investigated, revealing their effectiveness as mixed-type inhibitors (Verma et al., 2015).

Chemical Synthesis and Reactivity

These compounds are involved in various chemical reactions, such as the diazotization of derivatives leading to azulenoquinone derivatives (Nozoe, Asao, Susumago, & Ando, 1974). They also react with electron-deficient acetylenes, leading to the formation of various organic compounds with potential applications in material science and pharmaceuticals (Abe, 1991).

Safety And Hazards

The safety data sheet for 2-Aminoazulene-1,3-dicarbonitrile indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and eye irritation and may cause respiratory irritation .

properties

IUPAC Name

2-aminoazulene-1,3-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7N3/c13-6-10-8-4-2-1-3-5-9(8)11(7-14)12(10)15/h1-5H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNZJVRSNCQQZDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C(C(=C2C#N)N)C#N)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90345674
Record name 2-aminoazulene-1,3-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90345674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminoazulene-1,3-dicarbonitrile

CAS RN

3786-66-1
Record name 2-aminoazulene-1,3-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90345674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
NR Kumar, AR Agrawal, A Choudhury… - The Journal of Organic …, 2020 - ACS Publications
The nucleophilic substitution on 3-substituted 2-methoxytropones to form azulenes is dependent on the nucleophile and base employed. With bulkier nucleophiles (ethyl/methyl …
Number of citations: 3 pubs.acs.org

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